

# A Comparative Guide to the Recyclability of Supported Iridium Catalysts

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## Compound of Interest

Compound Name: *Iridium acetate*

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The quest for sustainable and cost-effective chemical synthesis has placed a significant emphasis on the development of recyclable catalysts. Iridium, a highly efficient and versatile metal for a range of catalytic transformations, is also one of the rarest and most expensive precious metals. Consequently, the ability to immobilize iridium catalysts on solid supports for easy separation and reuse is of paramount importance. While iridium(III) acetate is a common and versatile precursor for the synthesis of various homogeneous and heterogeneous iridium catalysts, specific studies detailing the recyclability of **iridium acetate** directly supported on a solid matrix are not prominent in the literature. However, extensive research has been conducted on the recyclability of advanced iridium catalysts derived from such precursors.

This guide provides a comparative assessment of the recyclability of different classes of supported iridium catalysts, offering insights into their performance over multiple uses. The data and protocols presented are compiled from recent studies to aid researchers in selecting and developing robust catalytic systems.

## Comparative Performance of Recyclable Supported Iridium Catalysts

The reusability of a heterogeneous catalyst is a critical measure of its practical utility. The following table summarizes the recycling performance of three distinct types of supported iridium catalysts in different chemical transformations. The data highlights the number of cycles

each catalyst was reused for and its corresponding efficacy, typically measured by product yield or conversion.

Catalyst System	Support Material	Catalytic Reaction	No. of Cycles	Yield/Conversion per Cycle (%)
Iridium Nanoparticles (IrNPs@GNPs)	Graphene Nanoplatelets	Aerobic Oxidation of Benzyl Alcohol	10	Cycle 1: >99%, Cycle 5: >99%, Cycle 10: >99%
Iridium–Zr-MOF	Zirconium-based Metal-Organic Framework (UiO-66)	Hydrogenation of Nitrobenzene	5	Cycle 1: 100%, Cycle 2: 100%, Cycle 3: 100%, Cycle 4: 99%, Cycle 5: 98%
Iridium-Containing Copolymer (IrCat1)	Poly(methyl methacrylate)	Alkyne-Azide Cycloaddition	5	Cycle 1: 91%, Cycle 2: 92%, Cycle 3: 88%, Cycle 4: 91%, Cycle 5: 89% <sup>[1]</sup>

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic research. Below are the experimental protocols for the synthesis, application, and recycling of the compared catalyst systems.

### 1. Iridium Nanoparticles on Graphene (IrNPs@GNPs)

- Catalyst Synthesis:** Iridium nanoparticles anchored on graphene nanoplatelets are synthesized in a single step. The precursor,  $\text{IrCl}_3 \cdot 3\text{H}_2\text{O}$ , is reduced using sodium borohydride in an aqueous solution containing a dispersion of graphene nanoplatelets. The gradual release of hydrogen from sodium borohydride in water acts as the reducing agent. The resulting hybrid material (IrNPs@GNPs) is an air-stable black powder, which is then isolated. <sup>[2]</sup>

- **Catalytic Reaction Protocol (Aerobic Alcohol Oxidation):** In a typical reaction, the IrNPs@GNPs catalyst (0.5 mol% iridium) is added to a solution of the alcohol substrate in water. The reaction is stirred at room temperature under an air atmosphere (using atmospheric oxygen as the terminal oxidant). The progress of the reaction is monitored by standard analytical techniques such as gas chromatography or NMR.[2]
- **Catalyst Recycling Protocol:**
  - After the reaction is complete, the solid catalyst is separated from the reaction mixture by centrifugation.
  - The recovered catalyst is washed sequentially with water and acetone to remove any adsorbed products and byproducts.
  - The washed catalyst is dried under vacuum.
  - The dried catalyst is then ready to be used in a subsequent reaction cycle with a fresh batch of substrate.

## 2. Iridium–Zr-MOF (UiO-66-Supported Iridium-Phosphine Complex)

- **Catalyst Synthesis:** The synthesis involves a two-step postsynthetic modification of a pre-synthesized UiO-66 metal-organic framework. First, a phosphine ligand is grafted onto the MOF. Subsequently, this ligand-functionalized MOF is metalated by reacting it with an iridium precursor, such as  $[\text{Ir}(\text{COD})\text{Cl}]_2$ , to anchor the iridium complex to the support.[3][4]
- **Catalytic Reaction Protocol (Hydrogenation of Nitrobenzene):** The Iridium-Zr-MOF catalyst is placed in a high-pressure reactor with the nitrobenzene substrate and a suitable solvent. The reactor is then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a set temperature for a specific duration.
- **Catalyst Recycling Protocol:**
  - Upon completion of the reaction, the reactor is cooled and depressurized.
  - The solid MOF catalyst is recovered from the reaction mixture by filtration or centrifugation.

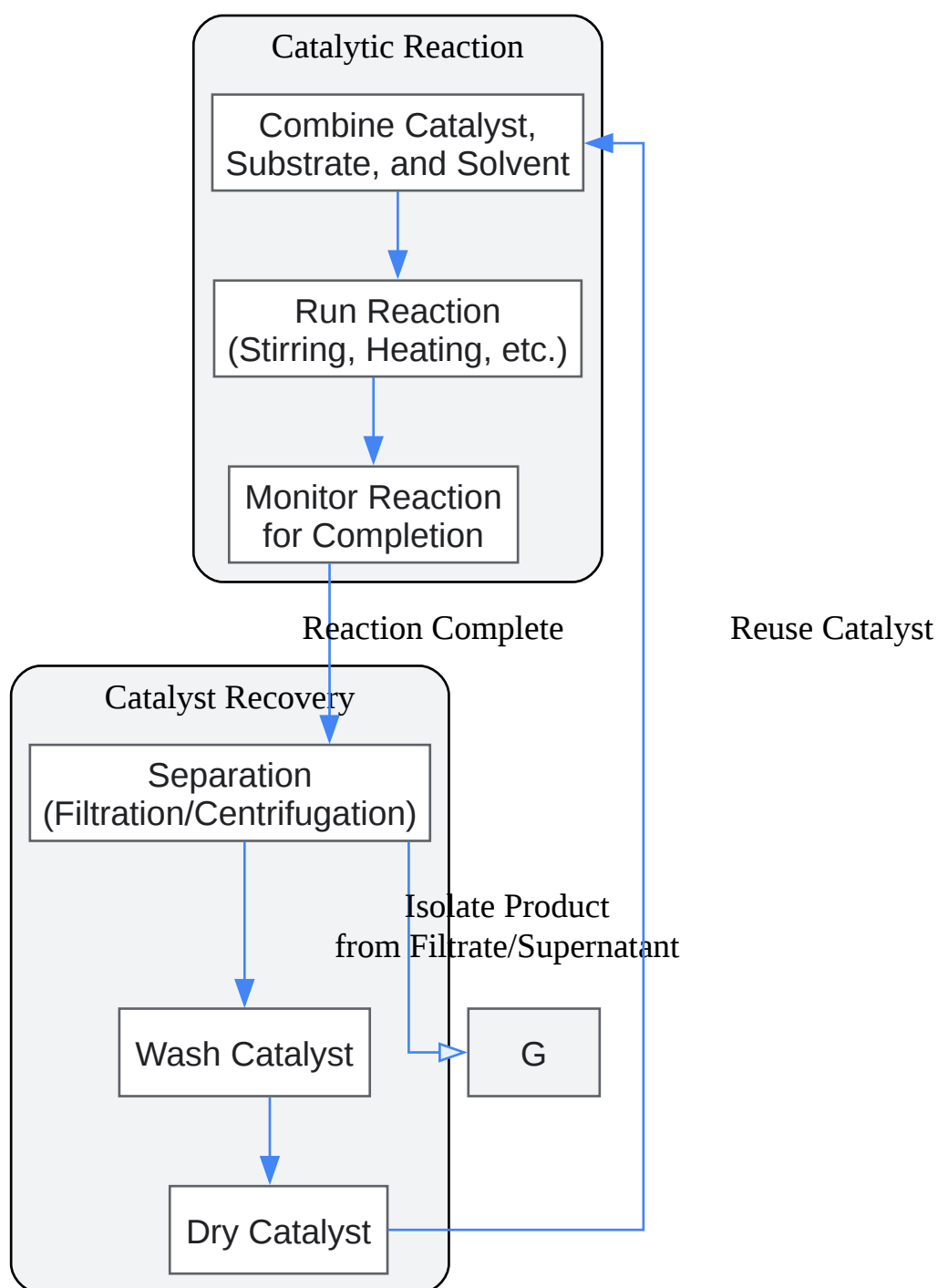
- The catalyst is washed thoroughly with the reaction solvent to remove the product and any unreacted substrate.
- The catalyst is then dried in a vacuum oven before being used in the next catalytic run.

### 3. Iridium-Containing Copolymer (IrCat)

- **Catalyst Synthesis:** The synthesis begins with the preparation of a methacrylate-based monomer containing a bipyridine ligand. This functional monomer is then copolymerized with methyl methacrylate via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create a well-defined polymer chain. Finally, the polymer is treated with an iridium dimer, such as  $[(ppy)_2Ir-\mu-Cl]_2$ , to incorporate the iridium complexes as side chains on the polymer.[\[1\]](#)
- **Catalytic Reaction Protocol (Photoredox Alkyne-Azide Cycloaddition):** The iridium-containing polymer catalyst is dissolved in a suitable solvent along with the alkyne and azide substrates. The reaction mixture is then irradiated with visible light (e.g., from a blue LED) at room temperature and stirred until the reaction is complete.
- **Catalyst Recycling Protocol:**
  - After the reaction, the polymer catalyst is precipitated from the reaction mixture by adding a non-solvent, such as methanol.[\[1\]](#)
  - The precipitated polymer is collected by centrifugation.[\[1\]](#)
  - The solid is washed with the non-solvent to remove residual products.
  - The catalyst is then dried under vacuum and can be reused for subsequent reactions.[\[1\]](#)

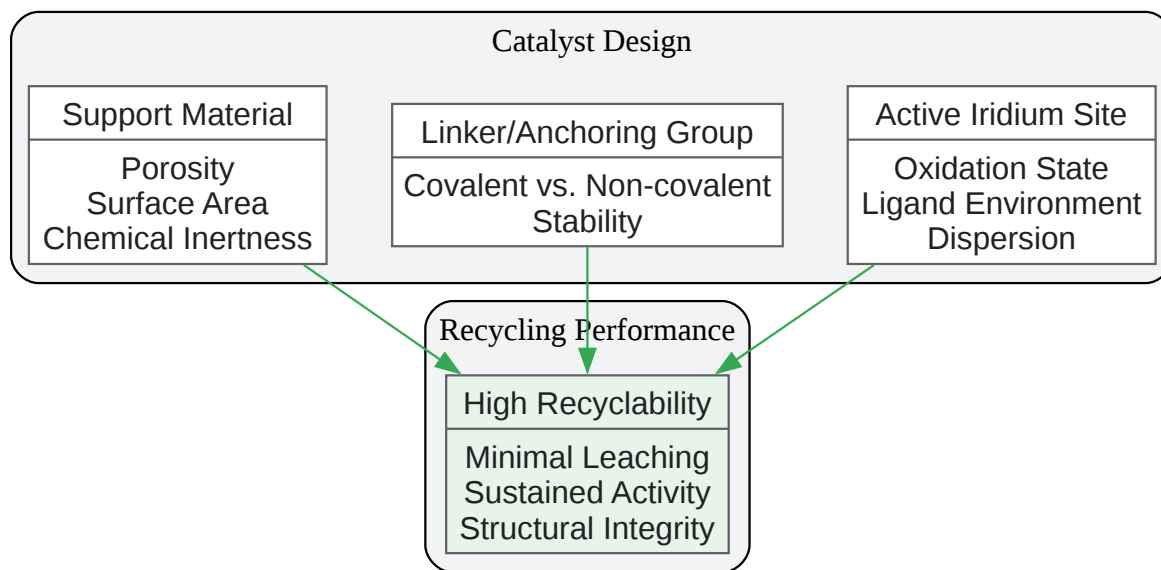
## Visualized Workflow and Logical Relationships

To better illustrate the process of catalyst reuse, the following diagrams outline the general workflow for a heterogeneous catalyst recycling experiment and the logical relationship between catalyst properties and performance.



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Figure 1. A generalized workflow for the recycling of a heterogeneous catalyst.



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Figure 2. Key factors in catalyst design influencing recyclability.

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